

An In-depth Technical Guide to 4-Bromo-3-nitrobenzene-1,2-diamine

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Compound of Interest

Compound Name:	4-Bromo-3-nitrobenzene-1,2-diamine
Cat. No.:	B133556

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-3-nitrobenzene-1,2-diamine**, a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and novel organic materials. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and its application as a versatile building block in medicinal chemistry.

Chemical Identity and Structure

The compound, **4-bromo-3-nitrobenzene-1,2-diamine**, is an aromatic amine derivative of benzene. Its structure is characterized by a benzene ring substituted with two adjacent amino groups (at positions 1 and 2), a nitro group (at position 3), and a bromine atom (at position 4).

- IUPAC Name: **4-bromo-3-nitrobenzene-1,2-diamine**[\[1\]](#)
- CAS Number: 147021-89-4[\[1\]](#)
- Molecular Formula: C₆H₆BrN₃O₂[\[1\]](#)
- Canonical SMILES: C1=CC(=C(C(=C1N)N)--INVALID-LINK--[O-])Br[\[1\]](#)
- InChI Key: UJXICRJJECIZTR-UHFFFAOYSA-N[\[1\]](#)

The presence of ortho-diamine functionality, combined with the electron-withdrawing nitro group and the reactive bromine atom, makes this molecule a highly valuable and versatile precursor in synthetic chemistry.

Physicochemical and Quantitative Data

The key physicochemical properties of **4-bromo-3-nitrobenzene-1,2-diamine** are summarized in the table below. It should be noted that experimental data for melting point and solubility are not consistently reported in publicly available literature.

Property	Value	Source
Molecular Weight	232.04 g/mol	[2]
Density	1.901 g/cm ³	[2]
Boiling Point	352.4 °C at 760 mmHg	[2]
Flash Point	166.9 °C	[2]
Refractive Index	1.735	[2]
Vapor Pressure	3.86 x 10 ⁻⁵ mmHg at 25°C	[2]
Storage Temperature	Room temperature, inert atmosphere, keep in dark	[2]
Melting Point	Not Available	[2]
Solubility	Not Available	[2]

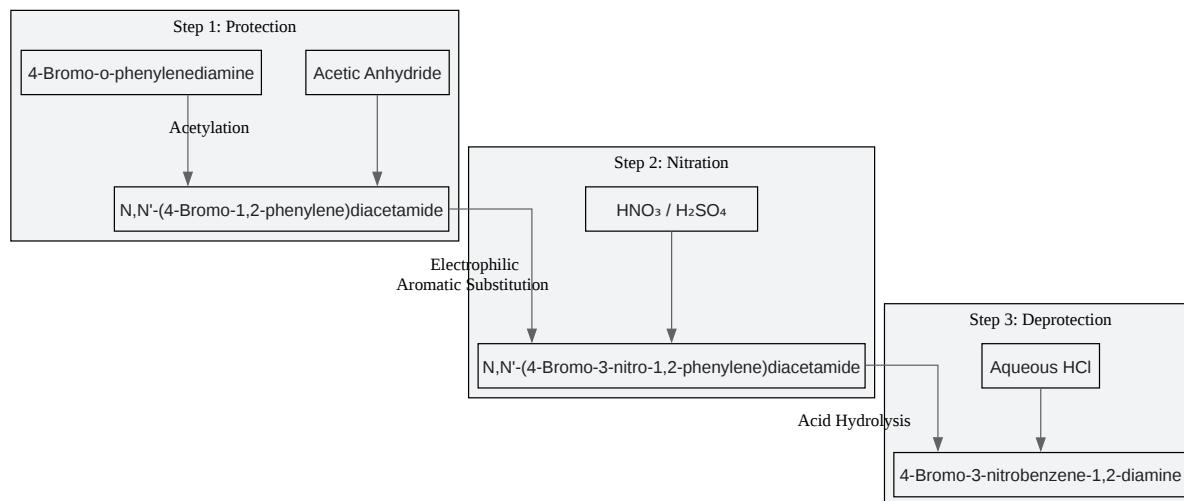
Experimental Protocols

Detailed experimental protocols for the synthesis of **4-bromo-3-nitrobenzene-1,2-diamine** are not readily available. However, a plausible and chemically sound synthetic route can be designed based on established organic chemistry principles, starting from the commercially available precursor, 4-bromo-o-phenylenediamine.

Proposed Synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine

The introduction of a nitro group onto the 4-bromo-o-phenylenediamine ring requires careful control to achieve the desired regioselectivity and to prevent oxidation of the amine groups. A standard strategy involves the protection of the amino groups via acetylation, followed by nitration and subsequent deprotection.

Logical Workflow for Synthesis



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A plausible multi-step synthesis workflow for the target compound.

Protocol:

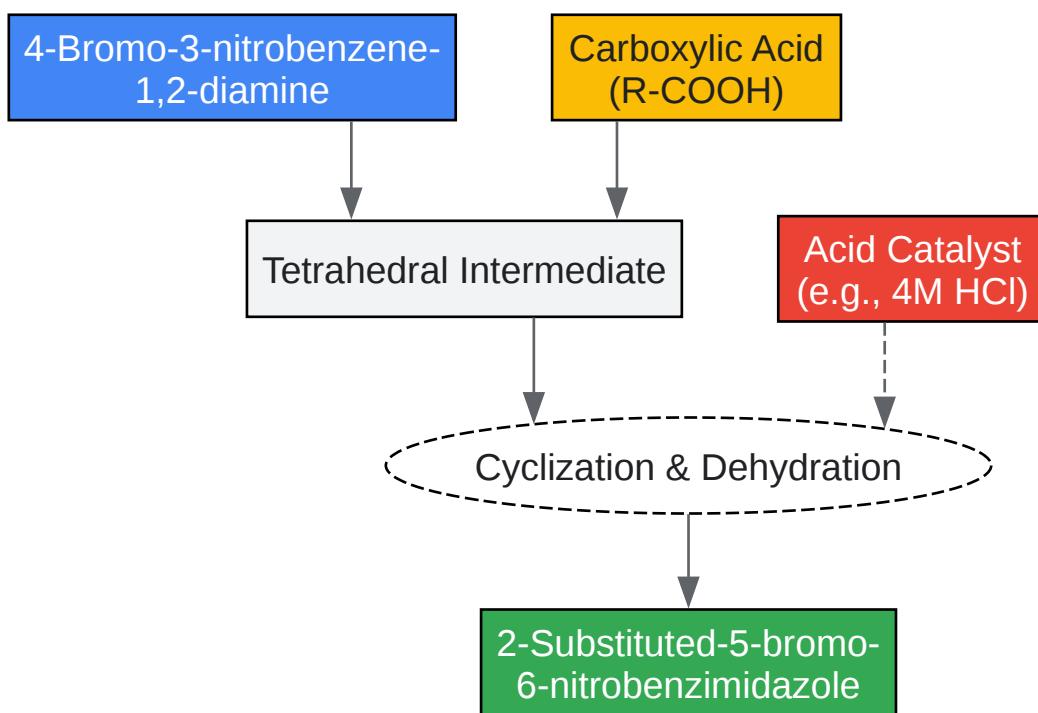
- Step 1: Protection (Diacetylation) of 4-Bromo-o-phenylenediamine
 - To a stirred solution of 4-bromo-o-phenylenediamine (1.0 eq) in glacial acetic acid, slowly add acetic anhydride (2.2 eq) at 0-5 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
 - Pour the reaction mixture into ice-cold water to precipitate the product.
 - Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N,N'-(4-bromo-1,2-phenylene)diacetamide.
- Step 2: Nitration of the Protected Diamine
 - Add the N,N'-(4-bromo-1,2-phenylene)diacetamide (1.0 eq) in portions to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid (e.g., 1:1 v/v).
 - Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.
 - Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
 - Filter the precipitate, wash with cold water until neutral, and dry to obtain N,N'-(4-bromo-3-nitro-1,2-phenylene)diacetamide.
- Step 3: Deprotection (Acid Hydrolysis)
 - Suspend the crude nitrated diacetyl compound in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
 - Heat the mixture to reflux for 4-8 hours, monitoring for the disappearance of the starting material by TLC.
 - Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the free diamine.

- Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Application in Heterocyclic Synthesis: Preparation of Benzimidazoles

The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The Phillips condensation, which involves reacting an o-phenylenediamine with a carboxylic acid under acidic conditions, is a common method.

Signaling Pathway for Benzimidazole Synthesis



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Condensation pathway for synthesizing benzimidazole derivatives.

Protocol: Synthesis of 2-Methyl-5-bromo-6-nitro-1H-benzimidazole

- Reaction Setup:
 - In a round-bottom flask, combine **4-bromo-3-nitrobenzene-1,2-diamine** (1.0 eq) and glacial acetic acid (5.0 eq, serving as both reactant and solvent).

- Add 4M hydrochloric acid as a catalyst.
- Condensation:
 - Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.
 - Monitor the progress of the reaction by TLC, observing the formation of a new, more polar spot corresponding to the benzimidazole product.
- Work-up and Isolation:
 - After completion, cool the reaction mixture to room temperature.
 - Slowly pour the acidic solution into a beaker of ice water and carefully neutralize with concentrated ammonium hydroxide until the product precipitates completely (typically around pH 7-8).
 - Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
 - Collect the crude product by vacuum filtration.
- Purification:
 - Wash the filter cake with copious amounts of cold water to remove any residual salts.
 - Dry the crude product under vacuum.
 - The product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield the pure 2-methyl-5-bromo-6-nitro-1H-benzimidazole.

This protocol can be adapted for a wide range of carboxylic acids or aldehydes to generate a library of substituted benzimidazoles for screening in drug discovery programs. The compound's unique substitution pattern makes it a valuable tool for creating new chemical entities with potential therapeutic applications.

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References

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